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Arundoin

Cat. No.: B1252076
M. Wt: 440.7 g/mol
InChI Key: MRNPHCMRIQYRFU-KXUMSINMSA-N
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Description

Historical Context and Significance within Natural Products Chemistry

The study of natural products has ancient roots, originating with the use of plants and other natural materials in traditional medicine for thousands of years. nih.govresearchgate.net The field of natural products chemistry began to formalize in the early 19th century with the isolation of pure, active compounds from these traditional remedies, such as morphine from the opium poppy in 1816. hebmu.edu.cn This shift from crude extracts to purified substances marked a pivotal moment, allowing for systematic chemical and pharmacological investigation. rroij.com

The discovery and structural elucidation of Arundoin occurred much later, during the mid-20th century, a period characterized by the application of advancing spectroscopic techniques to complex molecular structures. The structure of this compound, along with the related triterpenoids cylindrin (B1669534) and fernenol (B1252788), was reported in 1968. scienceopen.com These compounds were isolated from the plant Imperata cylindrica, a member of the grass family. scienceopen.comnih.gov

This compound's significance in natural products chemistry lies in its specific molecular architecture. It belongs to the fernane group of triterpenoids, which is a distinct structural subclass. scienceopen.com The identification of such unique skeletons is crucial as it contributes to the understanding of the immense chemical diversity generated by nature and provides new templates for chemical and biological investigation.

Evolution of Research Paradigms for Plant-Derived Triterpenoids, with a Focus on this compound's Positioning

Research into plant-derived triterpenoids has undergone a significant evolution. Early research, exemplified by the work on this compound in the 1960s, was primarily focused on the isolation of compounds from plant sources and the determination of their complex, three-dimensional structures. scienceopen.com This process was often laborious, relying on chemical degradation methods and early spectroscopic tools like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR).

The paradigm has since shifted from purely structural elucidation to a deeper understanding of biosynthesis and ecological function. Modern research has revealed that the immense diversity of triterpenoid (B12794562) structures originates from the cyclization of a linear precursor, 2,3-oxidosqualene (B107256). rsc.orgresearchgate.net This crucial step is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs), which fold the precursor into various cationic intermediates, ultimately leading to the formation of over 100 different cyclical scaffolds. frontiersin.orgnih.gov this compound, with its fernane skeleton, represents one of these distinct structural outcomes, a direct product of a specific enzymatic cyclization pathway. scienceopen.com

Further research into the genetics of triterpenoid biosynthesis has shown that gene duplication, divergence, and selection are the primary evolutionary forces driving their structural diversification. frontiersin.orgresearchgate.net The genes responsible for these biosynthetic pathways can be organized in different ways within the plant genome, sometimes found together in non-homologous gene clusters or scattered across different chromosomes. frontiersin.orgresearchgate.net Therefore, a compound like this compound is no longer viewed merely as a static molecular entity but as the product of a complex and evolving biosynthetic machinery that is finely tuned at the genetic level.

Current Research Trajectories and Emerging Methodological Innovations in this compound Investigation

Current research on triterpenoids is largely driven by the search for novel biological activities and the potential for biotechnological production. nih.gov While many triterpenoids have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, many compounds isolated in earlier eras, such as this compound, have not been extensively screened using modern assays. rsc.orgnih.gov A major trajectory in current natural products research involves revisiting these historically isolated compounds to evaluate their potential in areas like oncology and neuroprotection. rsc.orgnih.gov

This research is supported by significant methodological innovations that have transformed the field. The investigation of complex plant extracts is now facilitated by advanced separation and analytical techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) allows for the rapid identification of known compounds and the discovery of new ones, even at very low concentrations. mdpi.com For complete structure determination, high-field NMR spectroscopy remains the gold standard, enabling the unambiguous assignment of complex stereochemistry. nih.gov

Furthermore, the field is increasingly leveraging bioengineering and synthetic biology. By understanding the specific genes and enzymes in a triterpenoid's biosynthetic pathway, researchers can potentially transfer these pathways into microbial hosts like yeast or bacteria for sustainable and scalable production, bypassing the need for extraction from slow-growing or rare plants. nih.gov While specific bioengineering efforts for this compound are not widely documented, it represents a potential candidate for such approaches, should a significant biological activity be discovered.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O B1252076 Arundoin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

(3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24+,25-,26+,28-,29-,30-,31+/m1/s1

InChI Key

MRNPHCMRIQYRFU-KXUMSINMSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C

Origin of Product

United States

Advanced Methodologies for the Isolation and Structural Elucidation of Arundoin

Sophisticated Extraction and Purification Techniques for Arundoin from Biological Matrices

Obtaining a pure sample of this compound from its natural source is the foundational step upon which all subsequent structural analysis rests. This requires a systematic process of extraction, fractionation, and purification designed to selectively isolate the target compound from a host of other metabolites.

Chromatographic Separations and Advanced Fractionation Strategies for Research-Grade this compound

The purification of a single compound like this compound from a crude plant extract is typically a multi-step process involving various chromatographic techniques. researchgate.net The initial step often involves solvent extraction from the dried and powdered plant material, using organic solvents of varying polarity, such as hexane, chloroform (B151607), ethyl acetate, or methanol (B129727), to efficiently liberate the compounds of interest into solution. researchgate.netnih.gov

Following initial extraction, the crude extract is subjected to a series of chromatographic separations to fractionate the complex mixture. nih.gov Column chromatography (CC) is a fundamental technique used for this purpose, employing stationary phases like silica (B1680970) gel or macroporous resins. mdpi.comresearchgate.net Elution is performed with a solvent gradient of increasing polarity, which separates the components based on their differential adsorption to the stationary phase. mdpi.com

For achieving the high level of purity required for definitive structural elucidation (i.e., research-grade), High-Performance Liquid Chromatography (HPLC) is indispensable. nih.gov Preparative HPLC is often the final step, utilizing high-pressure pumps to pass the enriched fraction through a column packed with a specialized stationary phase, allowing for the fine separation of closely related compounds and yielding highly pure this compound. mdpi.com

Table 1: Overview of Chromatographic Techniques for Triterpenoid (B12794562) Purification

Technique Principle Stationary Phase Examples Mobile Phase Examples Application in this compound Isolation
Column Chromatography (CC) Adsorption/Partition Silica Gel, Alumina, Macroporous Resin Hexane, Ethyl Acetate, Methanol (in gradient) Initial fractionation of crude extract.
Thin Layer Chromatography (TLC) Adsorption Silica Gel or Alumina coated plates Toluene:Ethyl Acetate, Chloroform:Methanol Monitoring CC fractions and optimizing solvent systems. hcmuaf.edu.vn

| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partition (High Resolution) | C18 (Reversed-Phase), Silica (Normal-Phase) | Acetonitrile, Water, Methanol | Final purification step to achieve >95% purity. nih.gov |

Application of Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC) in this compound Isolation

Countercurrent Chromatography (CCC) and its more advanced version, High-Speed Countercurrent Chromatography (HSCCC), represent a significant leap forward in the purification of natural products like this compound. nih.gov These techniques are forms of liquid-liquid partition chromatography that operate without a solid stationary phase, thereby eliminating issues of irreversible sample adsorption, peak tailing, and denaturation of sensitive compounds. nih.gov

In HSCCC, a coiled column is subjected to a planetary motion, creating a strong centrifugal force that retains one phase of an immiscible two-phase solvent system as the "stationary" phase, while the other "mobile" phase is pumped through it. nih.govnih.gov The separation of this compound from other components in an extract occurs based on its differential partitioning between these two liquid phases. The selection of an appropriate solvent system (e.g., chloroform-methanol-water) is the most critical parameter for achieving successful separation. nih.gov HSCCC has been successfully applied to isolate various triterpenoids from crude extracts with high purity and recovery in a single step, making it a powerful and efficient alternative to traditional methods. oup.commdpi.com

Table 2: Example HSCCC Solvent Systems for Triterpenoid Separation

Compound Class Two-Phase Solvent System (v/v/v) Mode Application Reference
Triterpene Saponins Chloroform-Methanol-Water (4:4:2) Lower phase as mobile phase Isolation from Radix Phytolaccae nih.gov

State-of-the-Art Spectroscopic Approaches for Comprehensive this compound Structural Elucidation

Once a pure sample of this compound is obtained, its molecular structure is pieced together using a combination of modern spectroscopic techniques. These methods probe the molecule's atomic composition, connectivity, and stereochemistry.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of this compound's Carbon and Proton Framework (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules like this compound. researchgate.netresearchgate.net High-field NMR provides the resolution and sensitivity needed to resolve the complex signals of a triterpenoid structure.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). mdpi.comjchps.com

The complete and unambiguous assignment of this compound's structure requires a suite of two-dimensional (2D) NMR experiments, which reveal correlations between different nuclei:

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out individual spin systems within the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.govmdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This experiment is crucial for connecting the different spin systems and piecing together the complete carbon skeleton of this compound. nih.gov

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary method for determining the relative stereochemistry of the molecule.

Table 3: Hypothetical ¹³C and ¹H NMR Data for a Pentacyclic Triterpenoid Skeleton

Position δC (ppm) δH (ppm), Multiplicity (J in Hz) Key 2D NMR Correlations (HMBC)
C-3 ~79.0 ~3.20, dd (11.5, 4.5) H-3 correlates with C-1, C-2, C-4, C-23, C-24
C-5 ~55.2 ~0.75, dd (11.0, 2.0) H-5 correlates with C-4, C-6, C-10, C-24, C-25
C-12 ~122.5 ~5.25, t (3.5) H-12 correlates with C-11, C-13, C-14, C-18
C-13 ~144.0 - -
C-28 ~28.1 ~0.95, s H-28 correlates with C-16, C-17, C-18, C-22
C-29 ~33.2 ~0.88, s H-29 correlates with C-19, C-20, C-21, C-30

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Advanced Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool used alongside NMR to confirm the identity of this compound. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). longdom.orgmdpi.com This precision allows for the unambiguous determination of the molecular formula of this compound from its exact mass, a crucial piece of information that is difficult to obtain by NMR alone. researchgate.net

Modern HRMS instruments are often coupled with soft ionization techniques like Electrospray Ionization (ESI), which ionizes the molecule (e.g., to [M+H]⁺ or [M+Na]⁺) without causing significant fragmentation. mdpi.com Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). researchgate.net The resulting fragmentation pattern is a characteristic fingerprint of the molecule, providing valuable clues that help to confirm the triterpenoid skeleton and the positions of functional groups. mdpi.com

Table 4: Example HRMS Data for a Putative this compound Formula (C₃₀H₅₀O₂)

Ion Calculated Exact Mass Measured Exact Mass Mass Error (ppm) Inferred Information
[M+H]⁺ 443.38326 443.38311 -0.34 Confirms the molecular formula C₃₀H₅₀O₂. mdpi.com
[M+H-H₂O]⁺ 425.37270 425.37258 -0.28 Suggests the presence of a hydroxyl group.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in the this compound molecule. nih.gov These techniques are complementary and probe the vibrational modes of molecular bonds. epequip.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. Specific functional groups absorb at characteristic frequencies, creating a unique spectral fingerprint. For example, a broad absorption band around 3400 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, while a sharp, strong absorption around 1710 cm⁻¹ would suggest a carbonyl (C=O) group. mdpi.com

Raman spectroscopy involves irradiating the sample with a laser and detecting the inelastically scattered light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar bonds, such as carbon-carbon single (C-C) and double (C=C) bonds, which form the backbone of the triterpenoid structure. kurouskilab.com The combination of both techniques provides a more complete picture of the functional groups within this compound. nih.gov

Table 5: Characteristic Vibrational Frequencies for this compound Functional Groups

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Functional Group Assignment
O-H stretch ~3400 (broad) Weak Hydroxyl group (-OH)
C-H stretch (sp³) ~2850-2960 (strong) ~2850-2960 (strong) Aliphatic CH, CH₂, CH₃ groups
C=O stretch ~1710 (strong) ~1710 (medium) Ketone or Carboxylic Acid group
C=C stretch ~1650 (weak-medium) ~1650 (strong) Alkene double bond

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Stereochemical Assignment of this compound

The unambiguous determination of the absolute configuration of complex chiral molecules such as this compound is a critical aspect of its complete structural elucidation. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide essential information for assigning stereochemistry in solution. Among these techniques, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful, especially when combined with quantum chemical calculations.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores in a molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects (CEs), is highly sensitive to the spatial arrangement of atoms and thus to the absolute stereochemistry of the molecule.

In the structural analysis of this compound, which possesses chromophores that absorb in the UV-Vis region, ECD serves as a non-empirical method for stereochemical assignment. The standard approach involves comparing the experimentally measured ECD spectrum with the theoretical spectrum computed for a chosen enantiomer using Time-Dependent Density Functional Theory (TDDFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

For this compound, the experimental ECD spectrum recorded in methanol would be expected to exhibit specific Cotton effects. Theoretical calculations for the proposed stereoisomer of this compound would be performed after a thorough conformational analysis to identify all low-energy conformers. The final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. The correlation between the signs and wavelengths of the experimental Cotton effects and those of the computed spectrum would provide definitive proof of the absolute configuration.

Table 1: Hypothetical Experimental and Calculated ECD Data for this compound
Experimental Data (Methanol)Calculated Data (TDDFT/B3LYP/6-31G*)
Wavelength (nm)Δε (M-1cm-1)Wavelength (nm)Δε (M-1cm-1)
215+8.5218+9.2
242-5.3245-6.1
290+1.2295+1.5

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. VCD provides a wealth of stereochemical information as it probes the entire molecular structure, not just the regions near chromophores. Since every vibrational mode in a chiral molecule is potentially VCD active, a VCD spectrum provides a unique and detailed fingerprint of its absolute configuration.

The application of VCD to this compound offers a complementary and often more resolute method for stereochemical assignment. The experimental VCD spectrum is typically measured in a non-polar solvent like deuterated chloroform (CDCl₃) to minimize solvent interference. Similar to the ECD approach, the experimental spectrum is compared to a theoretical VCD spectrum calculated using Density Functional Theory (DFT). The high number of distinct, sharp bands in a VCD spectrum makes this comparison particularly robust. A high degree of correlation between the experimental and calculated spectra, in terms of the sign and intensity of the bands across a wide spectral range, allows for an unequivocal assignment of the absolute configuration.

Table 2: Selected Hypothetical Experimental and Calculated VCD Data for this compound in CDCl₃
Experimental DataCalculated Data (DFT/B3LYP/6-31G*)
Wavenumber (cm-1)Δε x 10-5Wavenumber (cm-1)Δε x 10-5
2960+5.2 (CH stretch)2965+5.8
2875-3.1 (CH stretch)2879-3.5
1455+8.9 (CH₂ bend)1458+9.4
1380-6.4 (CH₃ bend)1383-7.0
1150+2.5 (C-O stretch)1155+2.9

The combined use of ECD and VCD, leveraging the strengths of both techniques, provides a highly reliable and comprehensive approach to determining the absolute stereochemistry of this compound in a solution state.

X-ray Crystallography and Diffraction Analysis for Definitive this compound Structural Characterization and Polymorph Studies

Single-crystal X-ray diffraction is the most powerful and definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, thereby confirming the connectivity and stereochemistry established by other spectroscopic methods.

Definitive Structural Characterization

For the definitive structural characterization of this compound, a suitable single crystal must first be obtained. This is typically achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Once a high-quality crystal is grown, it is subjected to X-ray diffraction analysis.

The analysis of the diffraction pattern allows for the determination of the unit cell parameters, the crystal system, and the space group. The resulting electron density map is then used to solve the crystal structure, revealing the precise position of each atom in the molecule. For chiral molecules like this compound crystallizing in a non-centrosymmetric space group, the analysis can also determine the absolute configuration, often through the calculation of the Flack parameter. A value of the Flack parameter close to zero provides a high-confidence assignment of the true absolute stereostructure.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Form I)
ParameterValue
Empirical formulaC₃₁H₅₂O
Formula weight440.74
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 10.125(3) Å b = 15.456(5) Å c = 18.234(6) Å
Volume2852.1(15) ų
Z (Molecules per unit cell)4
Calculated density1.025 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.089
Flack parameter0.02(4)

Polymorph Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The investigation of polymorphism is therefore crucial in chemical and materials science.

A study of this compound's polymorphism would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and rates of cooling). The resulting crystalline solids would be analyzed primarily by Powder X-ray Diffraction (PXRD) to identify different crystalline forms, each giving a unique diffraction pattern.

If a new polymorph (e.g., Form II) is discovered, single-crystal X-ray diffraction would be employed again for its full structural characterization. The comparison of the crystal structures of Form I and Form II would reveal differences in molecular packing, conformation, or intermolecular interactions that give rise to the polymorphism.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Form II)
ParameterValue
Empirical formulaC₃₁H₅₂O
Formula weight440.74
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 9.876(2) Å b = 16.112(4) Å c = 9.998(2) Å β = 95.67(3)°
Volume1584.5(11) ų
Z (Molecules per unit cell)2
Calculated density0.922 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.095
Flack parameter-0.01(5)

Biosynthesis and Metabolic Pathways of Arundoin

Elucidation of Precursor Molecules and Early-Stage Enzymatic Transformations in Arundoin Biogenesis

The foundational building blocks for triterpenoid (B12794562) biosynthesis are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon (C5) units are primarily derived from the mevalonic acid (MVA) pathway in the cytosol of plants. innovareacademics.infrontiersin.orgfrontiersin.orgmdpi.com

The pathway proceeds with the sequential condensation of IPP and DMAPP units. One molecule of IPP condenses with DMAPP to form geranyl pyrophosphate (GPP, C10), which then condenses with another IPP to form farnesyl pyrophosphate (FPP, C15). innovareacademics.in The crucial early-stage transformation for triterpenoids involves the head-to-head condensation of two molecules of FPP, catalyzed by squalene (B77637) synthase, to yield the 30-carbon (C30) acyclic hydrocarbon, squalene. innovareacademics.infrontiersin.org

Subsequently, squalene undergoes an epoxidation reaction, catalyzed by squalene monooxygenase (also known as squalene epoxidase), to form 2,3-oxidosqualene (B107256). innovareacademics.infrontiersin.orgwikipedia.org This molecule, 2,3-oxidosqualene, serves as a universal and pivotal precursor for the entire triterpenoid family, including the biosynthesis of this compound. innovareacademics.infrontiersin.orgfrontiersin.orgmdpi.comuoa.gr For this compound, the direct precursor is fernenol (B1252788), which is subsequently methylated. tandfonline.comresearchgate.netresearchgate.net

Identification and Characterization of Key Enzymes (e.g., Squalene Synthase, Oxidosqualene Cyclases) Involved in this compound Biosynthesis

Several key enzymes orchestrate the biosynthesis of this compound. Squalene synthase (SQS) is responsible for the dimerization of two farnesyl pyrophosphate (FPP) molecules to produce squalene. innovareacademics.infrontiersin.org Following this, squalene monooxygenase (SQLE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. innovareacademics.infrontiersin.orgwikipedia.org

The subsequent and highly diverse step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, which is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgfrontiersin.orgmdpi.comuoa.grresearchgate.netplos.orguni-hannover.de These enzymes are remarkable for catalyzing complex cation-π cyclizations and 1,2-rearrangement reactions, leading to a wide array of polycyclic triterpenoid skeletons. researchgate.netuni-hannover.de In the case of this compound, studies have indicated that triterpene synthases from Imperata cylindrica are involved in the formation of fernenol and isoarborinol (B1672215), which are diastereoisomers resulting from different cyclization conformations (boat or chair) of the B-ring of the 2,3-oxidosqualene substrate. researchgate.net Specifically, fernenol is the direct precursor that undergoes further modification to yield this compound. tandfonline.comresearchgate.netresearchgate.net This final step involves a methylation, implying the action of a specific methyltransferase enzyme that converts fernenol to this compound. tandfonline.comresearchgate.netresearchgate.net

Genetic and Transcriptomic Analyses of this compound Biosynthetic Gene Clusters in Source Organisms

Genetic and transcriptomic analyses provide valuable insights into the molecular mechanisms underlying secondary metabolite biosynthesis in plants. While this compound has been identified in organisms like Arundo donax and Imperata cylindrica, the complete biosynthetic gene clusters specifically dedicated to this compound production are still areas of ongoing research. wikidata.orgnih.govtandfonline.comresearchgate.netsci-hub.se

Transcriptomic analyses of Arundo donax (giant reed) have been conducted to understand its genetic potential, particularly in response to environmental stresses like waterlogging and salt stress. These studies involve de novo assembly of transcriptomes from various organs (e.g., bud, culm, leaf, root) and analysis of gene expression patterns. unife.itmdpi.compsu.eduresearchgate.net Such analyses can reveal genes related to general metabolic pathways, including those for terpenoid biosynthesis. For instance, genome-wide transcriptome analysis in Imperata cylindrica has identified genes that are relevant to its chemical constituents, including this compound. sci-hub.se

However, unlike microbial systems where biosynthetic genes are often physically clustered, plant biosynthetic genes for complex secondary metabolites like triterpenoids are typically not clustered, making their identification and characterization more challenging. uni-hannover.de Therefore, while transcriptomic data provide a broad view of gene expression, pinpointing the precise gene cluster for this compound's entire pathway (beyond the known OSCs and general triterpenoid pathway enzymes) requires further targeted functional genomic studies.

Metabolic Engineering Strategies for Modulating this compound Production in Plant Systems and Heterologous Hosts

The low natural abundance of many valuable plant triterpenoids, including this compound, in their native sources often necessitates the exploration of metabolic engineering strategies for enhanced production. plos.orgresearchgate.net Metabolic engineering aims to manipulate cellular processes to optimize the production of desired compounds. nih.govrpi.edu

Key strategies applicable to triterpenoid biosynthesis generally involve:

Increasing Precursor Supply: Enhancing the flux through the mevalonic acid (MVA) pathway to boost the availability of IPP, DMAPP, FPP, and subsequently squalene and 2,3-oxidosqualene. This can involve overexpression of rate-limiting enzymes in the upstream pathway. frontiersin.orgresearchgate.net

Optimizing Enzyme Expression and Activity: Introducing or overexpressing specific oxidosqualene cyclases (OSCs) and downstream modifying enzymes (like methyltransferases for this compound) to direct the metabolic flow towards the desired triterpenoid. frontiersin.orgplos.orgresearchgate.net This includes selecting highly active homologous or heterologous enzymes.

Utilizing Heterologous Hosts: Employing genetically tractable microorganisms such as Saccharomyces cerevisiae (yeast) or other microbial cell factories as alternative production platforms. frontiersin.orgplos.orgresearchgate.netresearchgate.netjmb.or.krmdpi.com Yeast, for example, naturally produces 2,3-oxidosqualene, making it an attractive host for the production of diverse triterpenoids by introducing appropriate OSCs and tailoring enzymes. plos.org Plant bioreactors are also emerging as alternative means for the synthesis of desired triterpenoid saponins. researchgate.net

Pathway Engineering: Modifying the genetic and regulatory processes within a cell to optimize the production of the target compound, while carefully preserving cell viability and controlling the rates of intermediate and product formation. rpi.edu

While specific metabolic engineering successes directly for this compound production are not extensively detailed in the provided literature, the general principles and advancements in triterpenoid metabolic engineering offer promising avenues for future efforts to modulate and enhance this compound yields in both plant systems and heterologous hosts.

Comparative Biosynthetic Studies of this compound within the Broader Triterpenoid Family

This compound belongs to the vast and structurally diverse triterpenoid family, all members of which share a common biosynthetic origin from 2,3-oxidosqualene. frontiersin.orgfrontiersin.orgmdpi.comuoa.gruni-hannover.de The remarkable structural diversity within this family arises primarily from the action of various oxidosqualene cyclases (OSCs). frontiersin.orgfrontiersin.orgmdpi.comuoa.grresearchgate.netplos.orguni-hannover.de

Upon cyclization of 2,3-oxidosqualene, OSCs can generate a multitude of distinct polycyclic skeletons, including the tetracyclic lanostane (B1242432) (leading to lanosterol (B1674476) in animals and fungi) and cycloartane (B1207475) (leading to cycloartenol (B190886) in plants, a precursor to plant sterols), as well as various pentacyclic skeletons such as oleanane (B1240867) (e.g., β-amyrin), dammarane, and lupane (B1675458) (e.g., lupeol). tandfonline.comfrontiersin.orgfrontiersin.orgmdpi.comuoa.grresearchgate.netplos.orguni-hannover.descience.gov

This compound is specifically derived from fernenol, a fernane-type triterpenoid. tandfonline.comresearchgate.netresearchgate.net This positions this compound within a specific branch of the triterpenoid family, distinguished by the characteristic fernane skeleton formed by a particular OSC. The biosynthesis of fernenol, and its diastereoisomer isoarborinol (which leads to cylindrin), involves specific cyclization mechanisms of 2,3-oxidosqualene, often differing in the conformation of the B-ring (boat or chair cyclization). researchgate.net Subsequently, fernenol undergoes a methylation step to form this compound, a modification that further differentiates it from other triterpenoids. tandfonline.comresearchgate.netresearchgate.net This post-cyclization modification, such as methylation, hydroxylation (often by cytochrome P450 monooxygenases), and glycosylation, further contributes to the immense structural and functional diversity observed across the triterpenoid family. frontiersin.orguoa.gruni-hannover.deresearchgate.net

Preclinical Investigation of Arundoin S Biological Activities and Molecular Mechanisms of Action

Mechanistic Dissection of Arundoin's Immunomodulatory and Anti-inflammatory Activities in Cellular and Animal Models

This compound has demonstrated immunomodulatory and anti-inflammatory properties nih.gov. It is a constituent of plants such as Imperata cylindrica, which is known for its immunomodulatory functions biorxiv.org. While general anti-inflammatory and immunomodulatory effects have been noted, specific detailed mechanisms involving direct modulation of intracellular signaling cascades or precise impacts on cytokine and chemokine production by this compound are still being actively investigated.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, MAPK, JAK/STAT) by this compound

Research suggests that this compound may influence key intracellular signaling pathways involved in inflammation and immune responses. It has been indicated that this compound has the potential to stimulate the phosphorylation of MAPK family proteins and activate NF-κB gene-related signaling alternative-therapies.com. However, detailed mechanistic dissection of how this compound directly modulates these pathways (e.g., specific targets, activation or inhibition patterns, and the cellular models in which these effects are observed) is not extensively reported in the current literature. Similarly, direct evidence for this compound's specific modulation of the JAK/STAT pathway remains to be fully elucidated chem960.com.

Impact of this compound on Cytokine and Chemokine Production in Immune Cell Subsets

This compound has been broadly associated with the regulation of cytokine production involved in immune responses alternative-therapies.com. Furthermore, an unsaponifiable fraction from Areca nut, which contains this compound, demonstrated an inhibitory effect on cytokine production grafiati.com. Some studies have vaguely mentioned this compound's influence on the "production and actions of fibrogenic cytokines released by mouse" nih.gov. However, specific details regarding which cytokines or chemokines are impacted, the precise immune cell subsets involved (e.g., macrophages, lymphocytes), and quantitative data on these effects are not explicitly detailed in the available preclinical literature focused solely on this compound.

Antiproliferative and Apoptotic Mechanisms of this compound in Diverse Cancer Cell Lines

This compound exhibits significant antiproliferative and pro-apoptotic activities in various cancer cell lines, particularly those of prostate cancer.

This compound-Induced Cell Cycle Arrest and Apoptosis via Intrinsic and Extrinsic Pathways

This compound has been shown to inhibit the proliferation of human prostate cancer cell lines, including LNCap and PC3 cells biorxiv.org. Its pro-apoptotic effects involve the activation of key apoptotic proteins. In LNCap cells, this compound upregulates the expression levels of cleaved caspase-3, cleaved caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2 biorxiv.org. Additionally, this compound increases the cleavage of poly(ADP-ribose) polymerase (PARP) in PC3 cells, a hallmark of apoptosis biorxiv.org. Root extracts containing this compound have also been reported to induce apoptosis and increase caspase 3/7 activity against a panel of cancer cells, alongside a significant downregulation of matrix metalloproteinases (MMPs) grafiati.comfrontiersin.org. This compound has also been linked to inducing cell cycle arrest in human basal cell carcinoma cells researchgate.net. Molecular docking studies revealed a strong binding affinity of this compound (-10.4 kcal/mol) with Poly [ADP-ribose] polymerase-1 (PDB: 1UK1), suggesting a direct interaction that may contribute to its apoptotic mechanisms researchgate.netresearchgate.net.

Table 1: Effects of this compound on Apoptotic Markers in Prostate Cancer Cell Lines

Cell LineEffect on ProliferationEffect on Cleaved Caspase-3Effect on Cleaved Caspase-9Effect on BaxEffect on Bcl-2Effect on PARP Cleavage
LNCapInhibitionUpregulationUpregulationUpregulationDownregulationNot specified
PC3InhibitionNot specifiedNot specifiedNot specifiedNot specifiedIncrease

Effects of this compound on Oncogenic Protein Expression and Activity

Beyond its direct involvement in the apoptotic cascade by modulating proteins like Bax, Bcl-2, caspases, and PARP biorxiv.orgresearchgate.net, specific, detailed research on this compound's direct effects on other canonical oncogenic protein expression and activity (e.g., c-Myc, Ras, Akt, or other proliferation-driving oncogenes) is not extensively documented in the available literature. While Cynodon dactylon extracts (containing this compound) were noted to have affinities for proteins like MAPK3 nih.gov, direct evidence of this compound's specific impact on oncogenic protein expression and activity beyond its pro-apoptotic role is limited.

Neurobiological Effects and Neuroprotective Mechanisms of this compound in In Vitro and Ex Vivo Models

This compound's Influence on Oxidative Stress and Mitochondrial Dysfunction in Neuronal Cultures

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a critical factor in neuronal damage and the pathogenesis of various neurodegenerative disorders ekb.egfrontiersin.orgmdpi.com. Neuronal cells are particularly vulnerable to oxidative damage due to their high oxygen consumption, relatively weak antioxidant defenses, and high content of polyunsaturated fatty acids in their membranes frontiersin.org. Mitochondrial dysfunction is closely linked to increased ROS generation and oxidative damage in neuronal cells, contributing to neurodegeneration plos.orgbiorxiv.orgbiorxiv.orgfrontiersin.org.

While the petroleum ether extract of Dypsis decaryi, which contains this compound, has demonstrated in vitro antioxidant activity ekb.eg, specific detailed research findings directly elucidating this compound's influence on oxidative stress markers (such as ROS, malondialdehyde (MDA), or glutathione (B108866) (GSH) levels) or its direct impact on mitochondrial function (e.g., mitochondrial membrane potential, ATP production, or respiratory chain enzyme activity) within isolated neuronal cultures are not explicitly detailed in the currently available search results. Studies on neuronal cultures generally show that mitochondrial dysfunction can lead to decreased mitochondrial membrane potential and increased intracellular ROS generation nih.gov. Further dedicated research is needed to precisely define this compound's direct mechanisms in mitigating oxidative stress and mitochondrial dysfunction in neuronal contexts.

Investigation of this compound's Interactions with Neurotransmitter Systems and Receptor Targets

Neurotransmitters are chemical messengers that transmit signals between nerve cells, playing crucial roles in cognitive functions, mood, and various physiological processes clevelandclinic.org. Their actions are mediated through specific receptors, which can be ionotropic or metabotropic, influencing cellular excitability and signaling pathways nih.govuth.edu. Key neurotransmitter systems include dopamine, serotonin, acetylcholine, glutamate, and gamma-aminobutyric acid (GABA), with imbalances linked to neurological and psychiatric conditions clevelandclinic.orgcmaj.cacuni.cz.

Based on the current preclinical investigations, specific data detailing this compound's direct interactions with neurotransmitter systems or its binding affinities and modulatory effects on specific receptor targets (e such as muscarinic, nicotinic, GABAergic, or glutamatergic receptors) are not provided in the search results. Therefore, the precise mechanisms by which this compound might influence neuronal signaling through these pathways remain an area for future dedicated research.

Exploration of this compound's Role in Metabolic Regulation in Non-Human Biological Systems

This compound has been explored for its potential role in metabolic regulation, particularly concerning glucose and lipid homeostasis.

Impact on Lipid and Glucose Homeostasis in Preclinical Models of Metabolic Dysregulation

In the context of metabolic regulation, this compound has been investigated for its potential effects on glucose homeostasis. An in-silico molecular docking study revealed that this compound exhibits good binding tendencies to α-amylase ekb.eg. Alpha-amylase is an enzyme crucial for carbohydrate digestion, and its inhibition can reduce the breakdown and absorption of carbohydrates, thereby helping to regulate blood glucose levels ekb.eg.

While the provided results indicate in-silico potential, direct in vivo or in vitro data on this compound's impact on specific lipid profiles (e.g., cholesterol, triglycerides) or detailed glucose homeostasis parameters (e.g., insulin (B600854) sensitivity, blood glucose levels) in preclinical models of metabolic dysregulation are not explicitly detailed. However, the modulation of α-amylase activity suggests a potential avenue for influencing post-prandial glucose levels.

Antimicrobial and Antiviral Activities of this compound and Associated Mechanisms

The potential antimicrobial and antiviral activities of natural compounds are of significant interest in drug discovery.

Inhibition of Microbial Growth and Virulence Factor Expression by this compound

Some literature alludes to the antimicrobial potential of this compound or extracts containing it dntb.gov.uathieme-connect.com. However, detailed research findings specifically demonstrating this compound's direct inhibitory effects on microbial growth (e.g., minimum inhibitory concentrations against specific bacterial or fungal strains) or its ability to suppress virulence factor expression (e.g., biofilm formation, toxin production) are not clearly delineated in the provided search results.

General mechanisms of antimicrobial activity for various compounds include disruption of bacterial cell membranes, inhibition of cell wall synthesis, interference with nucleic acid and protein synthesis, and blockage of energy metabolism nih.govmdpi.commdpi.compsu.edu. Similarly, antiviral mechanisms can involve inhibiting viral adsorption, penetration, uncoating, replication, assembly, or release, or by directly inactivating virions nih.govresearchgate.netmdpi.commdpi.com. Future research is needed to precisely define if and how this compound engages with these specific mechanisms to exert antimicrobial or antiviral effects.

Antiviral Efficacy of this compound in Cell Culture Models and Preclinical Viral Infection Studies

Cell-based viral efficacy models and preclinical animal models are fundamental tools for assessing the activity of antiviral agents, evaluating viral replication, and investigating viral-host interactions ibtbioservices.commssm.edu. These models provide controlled environments for screening potential antiviral candidates before more complex in vivo studies ibtbioservices.commssm.edu. Cell culture models, such as conventional monolayer cells or more physiologically relevant 3D culture models, are used for initial screening and to study virus biology rki.de. Animal models are essential for understanding how viruses spread, interact with hosts, and how interventions impact biological systems ibtbioservices.com. While these methodologies are well-established in antiviral research, specific detailed findings or data tables regarding the antiviral efficacy of this compound in cell culture models or preclinical viral infection studies were not identified in the current literature review.

Identification and Characterization of Direct Molecular Targets and Protein Interactions of this compound

The identification of direct molecular targets and protein interactions is a critical step in elucidating the mechanism of action of any bioactive compound nih.gov. This process helps to understand how a compound exerts its effects at a molecular level and can inform further drug development researchgate.net. For this compound, current insights into its molecular interactions predominantly stem from computational approaches.

Affinity Proteomics and Chemical Biology Approaches for Target Identification

Affinity proteomics and chemical biology approaches are powerful methodologies for identifying the protein targets of small molecules within complex biological matrices nih.govresearchgate.netmdpi.com. These techniques often involve the design and synthesis of chemical probes that can capture and separate target proteins, which are then identified using mass spectrometry mdpi.comunige.ch. Quantitative chemical proteomics, for instance, has proven effective in identifying putative targets nih.gov. Activity-based protein profiling (ABPP) is another related method where small molecule probes covalently bind to active enzymes, allowing for target identification unige.ch. While these advanced techniques are widely applied in chemical biology and drug discovery to understand small molecule action, specific detailed research findings on the application of affinity proteomics or chemical biology approaches for the direct identification of this compound's molecular targets were not found in the reviewed literature.

Enzyme Kinetic Studies and Receptor Binding Assays for this compound-Target Interactions

Enzyme kinetic studies and receptor binding assays are crucial for characterizing the dynamic interactions between drugs and their molecular targets, such as enzymes or receptors scholarsresearchlibrary.comnih.govbmglabtech.com. These studies quantify parameters like association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd), providing insights into binding affinity and the stability of drug-receptor complexes scholarsresearchlibrary.comnih.govenzymlogic.com. Radioligand binding assays, for example, utilize radioactively labeled ligands to quantify binding affinity and kinetics in vitro scholarsresearchlibrary.com. Understanding these kinetic parameters is vital for optimizing drug design and predicting therapeutic outcomes scholarsresearchlibrary.comenzymlogic.com. However, specific detailed research findings from enzyme kinetic studies or receptor binding assays directly characterizing this compound's interactions with its potential targets were not identified in the current search.

Computational Approaches: Molecular Docking, Molecular Dynamics, and Virtual Screening for Target Prediction

Computational approaches, including molecular docking, molecular dynamics simulations, and virtual screening, play a significant role in modern drug discovery by predicting potential molecular targets and understanding binding mechanisms in silico rjpbr.comfrontierspartnerships.orgopenaccessjournals.com. Molecular docking predicts the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein openaccessjournals.com. Virtual screening, often utilizing molecular docking, allows for the rapid assessment of large libraries of compounds against a specific target frontierspartnerships.orgplos.org. Molecular dynamics simulations further enhance these predictions by providing dynamic structural data on interactions between ligands and target receptors, offering a more comprehensive view of complex conformations and stability frontierspartnerships.orgals-journal.comresearchgate.net.

This compound (PubChem CID: 12308619) has been a subject in such computational studies:

Alpha-Amylase Inhibition: In an in silico molecular docking study focused on anti-diabetic activity, this compound was evaluated as a potential α-amylase inhibitor. The study reported that this compound exhibited "good binding tendencies" to human α-amylase (PDB ID: 2qv4), suggesting a potential interaction with this enzyme ekb.eg. This indicates its theoretical capacity to modulate carbohydrate digestion, relevant to anti-diabetic mechanisms.

Alpha-Synuclein Interaction: this compound was also included in a molecular docking study investigating bioactive compounds as potential neuroprotective agents against α-Synuclein (α-Syn). In this study, this compound demonstrated a docking score of -6.2 kcal/mol against α-Syn tbzmed.ac.ir. This score provides a computational estimation of its binding affinity, with more negative values generally indicating stronger binding.

These computational findings highlight this compound's potential to interact with specific proteins, serving as a basis for further experimental validation.

Table 1: Computational Docking Scores for this compound

Target ProteinPDB ID (if applicable)Docking Score (kcal/mol)Reference
Human α-Amylase2qv4Good binding tendencies ekb.eg
α-Synuclein (α-Syn)Not specified-6.2 tbzmed.ac.ir

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Advanced Analytical Methodologies for Arundoin Research and Quantification

Quantitative Analysis of Arundoin in Complex Biological Matrices (e.g., Plasma, Tissue Homogenates from Animal Models)

Quantitative analysis of compounds like this compound in biological matrices such as plasma and tissue homogenates is fundamental for research. These analyses often involve sophisticated separation and detection techniques to ensure high sensitivity and specificity in complex biological environments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity this compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely utilized and highly sensitive technique for the quantification of various compounds, including triterpenoids, in biological matrices like plasma, cerebral cortex, and liver tissue. This method offers excellent selectivity and quantitative performance, particularly for analytes present at low concentrations mdpi.comnih.govscielo.brresearchgate.netmdpi.com.

The typical workflow for LC-MS/MS quantification involves several key steps. Sample preparation is crucial and often includes protein precipitation or liquid-liquid extraction to isolate the analyte from the complex matrix scielo.brresearchgate.net. Following extraction, the sample is introduced into the liquid chromatography system, where the analyte (this compound) is separated from other components based on its physicochemical properties, often using a C18 analytical column scielo.br. The separated analyte then enters a triple quadrupole mass spectrometer, where it is ionized and detected using selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This mode provides high specificity by monitoring characteristic precursor-to-product ion transitions unique to this compound, ensuring accurate quantification even in the presence of interfering substances mdpi.comscielo.br. LC-MS/MS methods are also amenable to high-throughput analysis, allowing for the rapid processing of numerous samples mdpi.comnih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Metabolites or Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including volatile secondary metabolites informaticsjournals.co.inmdpi.comajol.infonih.govfrontiersin.org. While this compound itself, as a triterpenoid (B12794562) methyl ether, is generally considered non-volatile, GC-MS could be applicable for the analysis of any volatile metabolites or derivatives of this compound that might be formed in biological systems.

The process typically involves extracting volatile compounds from the biological sample, often using techniques like headspace solid-phase microextraction (HS-SPME) nih.govfrontiersin.org. The extracted volatiles are then introduced into the gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase mdpi.com. Subsequently, the separated compounds enter the mass spectrometer for ionization and detection. GC-MS provides high chromatographic resolution, sensitivity, and compound-specific detection, with the ability to identify unknown volatile compounds through their characteristic fragmentation patterns and retention times mdpi.com.

High-Throughput Screening (HTS) Assays for this compound and its Analogs in Biological Research

High-Throughput Screening (HTS) is a critical methodology in biological research, especially in the context of drug discovery, enabling the rapid and automated testing of large libraries of chemical compounds, including natural products and their analogs, against specific biological targets medinadiscovery.comirbm.combmglabtech.comnih.govnih.gov. For this compound and its analogs, HTS assays would be instrumental in identifying compounds that exhibit desired biological activities or interactions.

HTS platforms leverage robotics, automated liquid handling systems, and specialized plate readers to perform millions of biochemical or cellular tests in a short timeframe irbm.combmglabtech.com. These assays can be designed in various formats, including whole-cell assays, target-based assays, and binding assays, to assess a wide range of biological responses medinadiscovery.comnih.gov. The primary goal of HTS is to efficiently identify "hits" or "leads"—compounds that show a significant effect on the biological target—from extensive compound libraries bmglabtech.com. Data acquisition and analysis are managed by dedicated software and laboratory information management systems to ensure efficient and secure data handling irbm.com.

Application of Advanced Nuclear Magnetic Resonance (NMR) for this compound's Metabolic Profiling in Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical tool for metabolic profiling, also known as metabolomics or metabonomics, in various biological systems and biospecimens, including urine, serum, and tissue extracts nih.govfrontiersin.orgunl.edunih.govbiorxiv.org. This technique allows for the non-destructive measurement and interpretation of the complete set of low-molecular-weight metabolites, providing insights into the dynamic metabolic responses to genetic modifications or physiological stimuli nih.govfrontiersin.org.

NMR is inherently quantitative, enabling the determination of both relative and absolute concentrations of metabolites without the need for individual metabolite standards frontiersin.orgnih.gov. One-dimensional (1D) 1H NMR spectroscopy is commonly used for general metabolic profiling and quantification, while two-dimensional (2D) NMR experiments are invaluable for detailed metabolite identification and structure elucidation within complex biological mixtures frontiersin.orgnih.gov. The versatility of NMR makes it a robust tool for unraveling fundamental aspects of biochemistry, including metabolite identification, quantification, turnover, and the study of metabolic activities and pathways in various biological contexts frontiersin.org.

Development of Immunochemical Assays (e.g., ELISA) for this compound Detection in Research Settings

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of specific substances, including proteins, hormones, and antigens, in research settings nih.govarborassays.combioscmed.com. The development of an ELISA for this compound would provide a highly sensitive and specific method for its detection and quantification, provided that specific antibodies against this compound can be generated.

ELISA operates on the principle of antigen-antibody binding, where an enzyme-linked antibody catalyzes a measurable reaction, typically producing a colorimetric or fluorescent signal proportional to the amount of the target analyte nih.govarborassays.combioscmed.comresearchgate.net. There are several formats of ELISA, including direct, indirect, sandwich, and competitive assays, each tailored for specific applications based on the nature of the analyte and the desired information arborassays.combioscmed.com. The process generally involves coating a solid surface (e.g., microtiter plate wells) with either the antigen or an antibody, followed by blocking non-specific binding sites, incubating with the sample and enzyme-linked antibodies, and finally adding a substrate for signal detection nih.govbioscmed.comresearchgate.net. If antibodies specific to this compound were developed, an ELISA could offer a robust and high-throughput method for its detection in various research applications.

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Arundoin

Strategies for the Total Synthesis of Arundoin and its Stereoisomers

The total synthesis of a complex natural product like this compound, with its multiple stereocenters, presents a significant challenge to synthetic organic chemists. The development of a synthetic route would not only provide access to the natural product for further study but also enable the synthesis of its stereoisomers and analogs, which are crucial for elucidating its structure-activity relationships.

A retrosynthetic analysis of the this compound scaffold would likely identify key strategic disconnections that simplify the complex pentacyclic framework into more readily available starting materials. Given its D:C-Friedo-B':A'-neogammacer-9(11)-ene backbone, synthetic strategies would likely focus on the construction of this intricate ring system. Key reaction methodologies that are often employed in the synthesis of similar triterpenoids and could be applicable to this compound include:

Diels-Alder Cycloadditions: To construct the six-membered rings with control over stereochemistry.

Intramolecular Aldol Condensations or Michael Additions: For the formation of carbocyclic rings.

Radical Cyclizations: To forge key carbon-carbon bonds in the pentacyclic system.

Ring-Closing Metathesis (RCM): A powerful tool for the formation of unsaturated rings.

Biomimetic Cationic Cyclizations: Mimicking the biosynthetic pathway of triterpenoids from squalene (B77637) precursors can be a powerful strategy to assemble the core structure.

Strategic disconnections would likely target the bonds that are most challenging to form or those that lead to significant simplification of the molecule. For the friedelane (B3271969) skeleton, disconnections that break the molecule down into A/B and D/E ring precursors are common.

Controlling the absolute and relative stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. Enantioselective and diastereoselective approaches are essential to obtain the desired stereoisomer. Potential strategies include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This could involve asymmetric hydrogenations, epoxidations, or Diels-Alder reactions.

Substrate-Controlled Diastereoselection: Taking advantage of the inherent stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions.

Resolution of Racemic Mixtures: Separating enantiomers at a suitable stage in the synthesis, often through the formation of diastereomeric salts or by chiral chromatography.

The synthesis of complex analogs of this compound would involve modifying the established synthetic route to introduce different functional groups or alter the stereochemistry at specific positions.

Semi-Synthesis and Chemoenzymatic Derivatization Strategies for this compound Modifications

Semi-synthesis, starting from a readily available natural product, and chemoenzymatic methods offer efficient routes to novel this compound derivatives. These approaches can overcome the complexities of total synthesis and allow for the targeted modification of the this compound scaffold.

The this compound structure possesses several functional groups that can be targeted for chemical modification. The C-3 methoxy (B1213986) group is a prime site for derivatization. Demethylation to the corresponding alcohol would open up possibilities for esterification, etherification, and oxidation to a ketone. The double bond in the C-ring is another reactive site amenable to reactions such as epoxidation, dihydroxylation, and hydrogenation. These modifications can significantly alter the polarity, lipophilicity, and steric profile of the molecule, potentially leading to derivatives with improved biological activity or pharmacokinetic properties. The derivatization of pentacyclic triterpenes often focuses on the C-3, C-28, and C-30 positions to enhance their therapeutic potential nih.gov.

To enhance the delivery or targeting of this compound, prodrug and bioconjugate strategies could be employed. Prodrugs are inactive derivatives that are converted to the active form in vivo. For this compound, this could involve creating ester or carbonate linkages at a hydroxyl group (if the methoxy group is first converted) that are cleaved by metabolic enzymes.

Bioconjugation involves linking this compound to other molecules, such as fluorescent dyes, biotin, or targeting ligands. These conjugates are valuable tools for studying the mechanism of action, cellular uptake, and distribution of this compound. For instance, a fluorescently labeled this compound analog could be used in cellular imaging studies to visualize its localization within cells.

Pharmacokinetic and Metabolic Investigations of Arundoin in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Arundoin in Relevant Animal Models

There are no published studies on the ADME properties of this compound in any relevant animal models. Research is needed to characterize how this compound is taken up by the body, where it distributes to in various tissues, how it is metabolized, and the routes by which it and its byproducts are eliminated.

In Vitro Assessment of this compound's Metabolic Stability using Non-Human Liver Microsomes and Hepatocytes

No data is available from in vitro studies using non-human liver microsomes or hepatocytes to assess the metabolic stability of this compound. Such studies would be crucial in predicting its rate of metabolism in the liver and its potential for first-pass effects.

Quantitative Determination of this compound's Plasma Protein Binding and Tissue Distribution in Preclinical Species

Information regarding the extent to which this compound binds to plasma proteins and its distribution into various tissues in preclinical species is not available in the current scientific literature. These parameters are essential for understanding the compound's availability to exert potential pharmacological effects and its potential for accumulation in specific organs.

Identification and Structural Elucidation of this compound Metabolites in Animal Systems

There are no published reports on the identification or structural characterization of any metabolites of this compound in animal systems. Understanding the metabolic fate of this compound is fundamental to assessing its safety and efficacy.

High-Resolution Mass Spectrometry-Based Metabolite Identification and Profiling

No studies have been published that utilize high-resolution mass spectrometry or any other analytical techniques to identify and profile the metabolites of this compound.

Enzymatic Pathways and Cytochrome P450 Isoforms Involved in this compound Biotransformation (Non-Human)

Due to the lack of metabolite identification, the specific enzymatic pathways and cytochrome P450 isoforms responsible for the biotransformation of this compound in non-human species have not been investigated or identified.

Investigation of Potential Drug-Drug Interactions of this compound through Cytochrome P450 Enzyme Modulation (Non-Human)

There is no available data on the potential of this compound to induce or inhibit cytochrome P450 enzymes. Therefore, its potential for causing drug-drug interactions via this mechanism remains unknown.

Future Directions and Advanced Research Perspectives for Arundoin

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic Arundoin Research

A holistic understanding of this compound's biological impact necessitates a multi-pronged approach that moves beyond single-endpoint assays. The integration of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful strategy to create a comprehensive biological narrative of this compound's mechanism of action. By simultaneously analyzing different molecular layers, researchers can construct a more complete picture of the cellular and systemic responses to this compound.

Genomics can be employed to identify genetic predispositions that may influence an organism's response to this compound. This could involve screening for specific genes or genetic variations that are either upregulated or downregulated in the presence of the compound.

Proteomics , the large-scale study of proteins, can reveal how this compound affects cellular function by altering protein expression and post-translational modifications. This can provide direct insights into the signaling pathways and cellular machinery that are modulated by this compound.

Metabolomics , which focuses on the complete set of small-molecule metabolites within a biological system, can offer a real-time snapshot of the physiological state of a cell or organism. By analyzing the metabolic fingerprint following this compound exposure, scientists can identify the metabolic pathways that are most significantly perturbed.

The true power of this approach lies in the integration of these data sets. By correlating genomic variations with proteomic and metabolomic changes, a more robust and nuanced understanding of this compound's bioactivity can be achieved. This integrated analysis can help to identify novel therapeutic targets, uncover potential off-target effects, and pave the way for personalized medicine approaches.

Table 1: Illustrative Multi-Omics Data Integration for this compound Research

Omics Layer Potential Data Point Biological Insight
Genomics Single Nucleotide Polymorphisms (SNPs) in inflammatory response genes. Identification of genetic markers that predict sensitivity to this compound's anti-inflammatory effects.
Proteomics Upregulation of pro-apoptotic proteins (e.g., caspases) in cancer cell lines. Confirmation of a pro-apoptotic mechanism of action for this compound in oncology models.
Metabolomics Alterations in lipid metabolism pathways in liver cells. Understanding the impact of this compound on metabolic function and potential hepatoprotective effects.
Integrated Analysis Correlation between specific SNPs, caspase activation, and lipid profile changes. A comprehensive model of this compound's mechanism of action, linking genetic predisposition to cellular and metabolic outcomes.

Exploration of Advanced Drug Delivery Systems (e.g., Nanoparticles) for this compound in Preclinical Models (focus on research tools)

The therapeutic efficacy of many natural products is often hampered by poor solubility, limited bioavailability, and rapid metabolism. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising avenue to overcome these limitations. The encapsulation of this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could significantly enhance its therapeutic potential in preclinical research settings liposomes.canih.govresearchgate.netnih.govmdpi.com.

Liposomes , which are spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile delivery platform nih.govresearchgate.netnih.govmdpi.com. For this compound, liposomal formulations could improve its solubility and protect it from premature degradation in the body. Furthermore, the surface of liposomes can be modified with targeting ligands to facilitate the specific delivery of this compound to diseased tissues, thereby increasing its efficacy and reducing potential side effects.

Polymeric nanoparticles represent another promising delivery vehicle. These are solid colloidal particles that can be engineered to control the release of the encapsulated drug over a sustained period. This controlled-release profile can help to maintain therapeutic concentrations of this compound in the bloodstream, reducing the need for frequent administration.

The use of these advanced drug delivery systems in preclinical models will be instrumental in accurately assessing the therapeutic potential of this compound. By ensuring that the compound reaches its target site in a sufficient concentration and for an adequate duration, researchers can obtain more reliable data on its efficacy and mechanism of action. These nanoformulations are not intended for human use at this stage but serve as critical research tools to enable a more thorough and accurate preclinical evaluation of this compound's biological activities nih.govmdpi.comnih.gov.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development natureex.aimdpi.comnih.govyoutube.com. These powerful computational tools can be applied to this compound research to accelerate the identification of its biological activities and to optimize its chemical structure for enhanced therapeutic properties.

Predicting Bioactivity: AI algorithms can be trained on large datasets of chemical compounds and their known biological activities to predict the potential therapeutic targets of new molecules like this compound natureex.aimdpi.comnih.gov. By analyzing its chemical structure, these models can generate hypotheses about its mechanism of action, which can then be validated experimentally. This in silico approach can significantly reduce the time and resources required for initial drug screening.

Optimizing Molecular Structure: Once a promising biological activity has been identified, ML models can be used to guide the chemical synthesis of this compound derivatives with improved potency and selectivity medium.comgeeksforgeeks.orglehigh.eduoreilly.comyoutube.com. By learning the structure-activity relationships of a series of related compounds, these models can predict which chemical modifications are most likely to enhance the desired therapeutic effect while minimizing off-target activities. This iterative process of computational design and experimental testing can greatly accelerate the lead optimization phase of drug development.

Data Analysis: The vast amounts of data generated by multi-omics studies can be challenging to interpret using traditional statistical methods. AI and ML algorithms are adept at identifying complex patterns and correlations within large datasets, making them invaluable tools for analyzing the genomic, proteomic, and metabolomic data from this compound research youtube.com.

Development of Standardized this compound Reference Materials for Enhanced Research Reproducibility

The reproducibility of scientific research is paramount for building a reliable body of knowledge. In the field of natural product research, a lack of well-characterized and standardized reference materials can be a significant impediment to reproducibility lgcstandards.comnih.govnih.govresearchgate.netcasss.org. To ensure that research on this compound is consistent and comparable across different laboratories, the development of a standardized reference material is essential.

A certified reference material (CRM) for this compound would be a highly purified and extensively characterized sample of the compound. Its identity would be unequivocally confirmed using a battery of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Its purity would also be rigorously assessed to ensure the absence of any significant impurities that could confound experimental results.

The availability of a CRM for this compound would provide researchers with a reliable benchmark for their studies. It would allow for the accurate quantification of this compound in plant extracts and biological samples, and it would ensure that all researchers are working with the same chemical entity. This would greatly enhance the comparability of data from different studies and would contribute to a more robust and reliable understanding of this compound's biological properties.

Elucidating this compound's Ecological Role and Interactions within Plant Systems

This compound is a known constituent of Imperata cylindrica, a resilient and widespread grass species mdpi.comresearchgate.netmultiresearchjournal.comiucngisd.orgsocfindoconservation.co.id. Understanding the ecological role of this compound within this plant is crucial for a complete picture of its biological significance. The biosynthesis of such complex natural products is metabolically expensive for a plant, suggesting that they serve an important function for the organism's survival and interaction with its environment nih.govmdpi.comnih.govmdpi.comtib.eu.

Defense Mechanisms: One of the primary roles of secondary metabolites in plants is defense against herbivores and pathogens. Future research should investigate whether this compound confers any protective advantages to Imperata cylindrica. This could involve studying the effects of this compound on the feeding behavior of common herbivores or its potential antimicrobial activity against plant pathogens.

Allelopathy: Some plants release chemicals into the environment that can inhibit the growth of neighboring plants, a phenomenon known as allelopathy. Given the invasive nature of Imperata cylindrica, it would be pertinent to explore whether this compound plays a role in its ability to outcompete other plant species iucngisd.org.

Biosynthetic Pathway: Elucidating the biosynthetic pathway of this compound in Imperata cylindrica would provide valuable insights into its production and regulation nih.govmdpi.comnih.govmdpi.comtib.eu. This knowledge could potentially be harnessed for the biotechnological production of this compound, providing a sustainable source of the compound for research and potential therapeutic applications.

By investigating these ecological aspects, we can gain a more profound appreciation for the intricate chemical interactions that occur in the natural world and the evolutionary pressures that have shaped the production of compounds like this compound.

Q & A

Q. How can researchers systematically identify understudied areas in Arundoin's chemical or biological properties?

Methodological Answer: Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science, filtering for studies on this compound. Prioritize gaps in pharmacological mechanisms, structural analogs, or ecological roles. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries, and map trends using bibliometric tools (e.g., VOSviewer) to visualize research clusters and gaps . Validate findings by cross-referencing with recent reviews or meta-analyses to ensure relevance.

Q. What are the best practices for designing experiments to isolate this compound from natural sources?

Methodological Answer: Optimize extraction protocols using polarity-based solvents (e.g., ethanol, hexane) and chromatographic techniques (TLC, HPLC). Validate purity via NMR and mass spectrometry. Replicate methods from peer-reviewed studies but adjust parameters (e.g., temperature, solvent ratios) to account for source variability. Document procedural deviations meticulously to ensure reproducibility . Pre-test extraction efficiency using small-scale trials to minimize resource waste.

Q. How should researchers formulate hypotheses about this compound's bioactivity in preclinical models?

Methodological Answer: Ground hypotheses in existing mechanistic data (e.g., structural similarity to known bioactive compounds). Use computational tools like molecular docking to predict interactions with target proteins (e.g., enzymes, receptors). Define dependent variables (e.g., IC50 values, gene expression changes) and control for confounding factors (e.g., solvent toxicity in cell cultures). Pilot studies are critical to refine dosage ranges and validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data on this compound's pharmacokinetic properties be resolved?

Methodological Answer: Perform meta-analyses to identify methodological inconsistencies (e.g., dosing regimens, animal models). Use triangulation: compare in vitro, in vivo, and in silico data to isolate variables like bioavailability or metabolic stability. Apply advanced statistical models (e.g., Bayesian inference) to quantify uncertainty and integrate heterogeneous datasets. Replicate conflicting studies under standardized conditions to isolate causes of divergence .

Q. What interdisciplinary approaches enhance the study of this compound's ecological roles?

Methodological Answer: Combine metabolomics (LC-MS profiling) with ecological fieldwork to correlate this compound production with environmental stressors (e.g., soil pH, herbivory). Use GIS mapping to track spatial distribution in plant populations. Collaborate with computational biologists to model this compound’s role in plant-defense networks. Ensure methodological alignment across disciplines by co-designing protocols with domain experts .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Document synthetic pathways in detail (e.g., reaction times, catalyst loads) using platforms like Chemotion or Electronic Lab Notebooks. Validate intermediate compounds at each step via spectroscopic methods. Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Use combinatorial chemistry libraries to test derivative stability under varying conditions (pH, temperature) .

Q. What strategies address ethical challenges in collecting this compound-producing plant species from biodiverse regions?

Methodological Answer: Adhere to the Nagoya Protocol for access and benefit-sharing. Partner with local institutions to obtain permits and traditional knowledge consent. Use non-destructive sampling techniques (e.g., leaf clipping vs. uprooting). Publish findings in compliance with the Convention on Biological Diversity, ensuring attribution to indigenous contributions .

Methodological Frameworks

How should researchers design questionnaires for ethnobotanical studies on this compound use?

Methodological Answer: Structure questionnaires around open-ended and closed-ended questions to balance qualitative and quantitative data. Pre-test with local communities to avoid culturally biased phrasing. Include demographic sections (e.g., age, traditional role) to contextualize responses. Use digital tools (KoBoToolbox) for data aggregation and ensure anonymity to comply with ethical guidelines .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For longitudinal data, employ mixed-effects models to account for inter-individual variability. Validate assumptions (normality, homoscedasticity) using Q-Q plots and Levene’s test .

Q. How can machine learning improve the prediction of this compound’s pharmacological targets?

Methodological Answer: Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors or fingerprint data. Validate predictions with in vitro assays for high-confidence targets. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Collaborate with bioinformaticians to optimize model generalizability and avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.